molecular formula C10H11ClO3S B1367497 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride CAS No. 87254-52-2

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

Cat. No. B1367497
CAS RN: 87254-52-2
M. Wt: 246.71 g/mol
InChI Key: RVJAQMKTLLXHTD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, also known as DBS-Cl, is a chemical compound widely used in scientific research. It is a sulfonating agent that reacts with amines, alcohols, and thiols to form sulfonate esters. DBS-Cl is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

Degradation in Restricted Water Environments

Research by Morales et al. (2012) explored the stability of carbofuran derivatives, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, in restricted water environments. They found that the presence of sodium bis(2-ethylhexyl)sulfosuccinate/isooctane/water microemulsions significantly affects the basic hydrolysis of these compounds. This study suggests that soil composition and environmental factors can greatly influence the stability of such chemicals (Morales et al., 2012).

Synthesis of Benzofurane Derivatives

Békássy et al. (2007) described an environmentally friendly synthesis method for benzofurane derivatives, important intermediates in pharmaceuticals, which may include compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. Their method uses resorcinol and isobutyryl chloride, offering a safer alternative to traditional synthesis pathways (Békássy et al., 2007).

Generation of Sulfene

Prajapati et al. (1993) discussed the generation of sulfene, which is relevant for creating compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride. They introduced a method using chlorosulfonylmethylene(dimethyl)ammonium chloride as a dehydrating agent, which is efficient for synthesizing various benzothiazine derivatives (Prajapati et al., 1993).

Synthesis of Sulfonyl Benzofuran-3-ones

Chang et al. (2018) developed a concise method for synthesizing sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones. This methodology, involving dimethylsulfoxide (DMSO), K2CO3, and CuI, efficiently generates compounds like 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride (Chang et al., 2018).

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJAQMKTLLXHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540404
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

CAS RN

87254-52-2
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A diazonium salt was prepared by adding 13.8 g of sodium nitrite to a suspension of 32.6 g of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran and 40 ml of concentrated sulfuric acid in 200 ml water cooled 0° to 5° C. After stirring for about 0.4 hour at 0° to 5° C., the diazonium salt suspension was poured in one portion into a mixture consisting of 170 ml of acetic acid, 40 ml of concentrated hydrochloric acid, 17 g of cupric chloride dihydrate and 30 ml of sulfur dioxide and cooled by 10° C. by an ice-water bath. The mixture was stirred about 1 hour at 15° to 25° C. Then 400 ml of 1-chlorobutane and 200 ml of water was added and the mixture was stirred and heated at 35° C. for 5 hours. After cooling to room temperature, the organic layer was separated, washed with saturated aqueous NaHCO3 and water, and dried over sodium sulfate for 0.5 hour. The solvent was evaporated under reduced pressure at less than 45° C. to give 26 g of crude 2,3-dihydro-2,2-dimethyl-7-benzofuransulfonyl chloride as an oil.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
17 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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